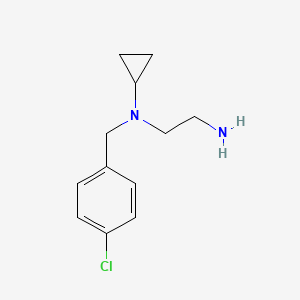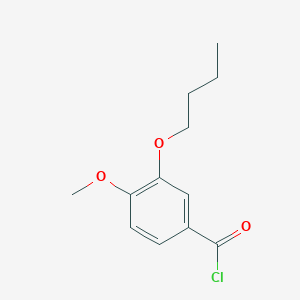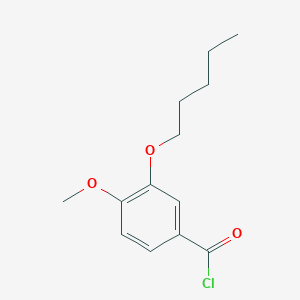
3-n-Pentoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-n-Pentoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a pentoxy group at the third position. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Pentoxybenzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the pentoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
3-n-Pentoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-n-Pentoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-n-Pentoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Hydrolysis: The major products are 3-n-Pentoxybenzoic acid and hydrochloric acid.
Reduction: The major product is 3-n-Pentoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-n-Pentoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-n-Pentoxybenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted benzoyl derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the nature of the substituted derivative formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: The parent compound, which lacks the pentoxy group.
3-n-Butoxybenzoyl chloride: Similar structure but with a butoxy group instead of a pentoxy group.
3-n-Hexoxybenzoyl chloride: Similar structure but with a hexoxy group instead of a pentoxy group.
Uniqueness
3-n-Pentoxybenzoyl chloride is unique due to the presence of the pentoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .
Eigenschaften
IUPAC Name |
3-pentoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCLVMZAFVYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Cyclopropyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7844194.png)
![2-[Ethyl-[(4-methoxyphenyl)methyl]azaniumyl]acetate](/img/structure/B7844208.png)



![2-[(2-Fluorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844235.png)
![2-[4-(2,5-Dimethylphenyl)phenyl]ethan-1-amine](/img/structure/B7844251.png)

![3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine](/img/structure/B7844260.png)
![2-[(4-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844266.png)



![2-[(3-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844300.png)
